The synthesis of 2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves several key steps:
Each step requires careful optimization of parameters such as temperature, solvent, and reaction time to maximize yield and purity.
The molecular structure of 2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide can be described as follows:
InChI=1S/C13H10ClF3N2O/c14-12(19)11-4-5-13(20)18(6-11)9-3-1-2-8(17)7-9/h1-6,10,12H,7H2,(H,17,20)
This structural information provides insights into potential reactivity patterns and interactions with biological targets.
2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide can participate in various chemical reactions, including:
Common reagents for these reactions include:
The specific conditions (temperature, solvent, catalysts) will significantly influence reaction pathways and yields.
The mechanism of action for 2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide is not fully elucidated but likely involves:
Research into this compound's biological interactions will provide deeper insights into its pharmacological potential.
The physical and chemical properties of 2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 302.68 g/mol |
Melting Point | Not specified |
Solubility | Varies (to be determined experimentally) |
The applications of 2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide span several fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0